molecular formula C7H4ClF5O2S B1431367 2-Chloro-5-(pentafluorosulfur)benzoic acid CAS No. 1431329-70-2

2-Chloro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1431367
CAS No.: 1431329-70-2
M. Wt: 282.62 g/mol
InChI Key: KNKMPGVWOPIPMH-UHFFFAOYSA-N
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Description

2-Chloro-5-(pentafluorosulfur)benzoic acid is a high-purity benzoic acid derivative recognized as an important synthetic intermediate in chemical research and development . This compound, with the molecular formula C7H4ClF5O2S, is supplied with a typical purity of 99% and is characterized as a solid to be stored in a dark, dry, and ventilated environment to preserve its stability . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and the development of novel organic materials . The presence of both a carboxylic acid group and a pentafluorothio substituent on the aromatic ring makes it a versatile precursor for further chemical transformations, including the formation of amides and esters. While a specific mechanism of action is not defined for the compound itself, as it is primarily an intermediate, its structural features are designed to be incorporated into final active molecules that may interact with biological or chemical systems. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Detailed specifications, including certificates of analysis, are available upon request.

Properties

IUPAC Name

2-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKMPGVWOPIPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129781
Record name Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-70-2
Record name Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfate(1-), (3-carboxylato-4-chlorophenyl)pentafluoro-, hydrogen (1:1), (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501129781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Benzoic Acid Derivatives as Precursors

A common approach involves starting with 2-chloro-5-bromobenzoic acid, which can be converted to various intermediates such as acyl chlorides or benzophenones through acylation and Friedel-Crafts reactions. For example, 2-chloro-5-bromo-benzoyl chloride can be synthesized and used for further transformations under controlled temperature and solvent conditions (e.g., methylene dichloride at 0–5 °C) with reagents like trifluoroacetic acid or trifluoroacetic anhydride.

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl group is introduced via nucleophilic or radical substitution reactions using pentafluorosulfanyl-containing reagents. Recent advances have enabled the use of pentafluorosulfanyldifluoroacetic acid, which can be converted to acyl chlorides and then coupled with amino-substituted benzoic acid derivatives to yield pentafluorosulfanyl-containing benzamides. These intermediates can be further cyclized or modified to yield the target compound.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have been employed to attach pentafluorosulfanyl-substituted aryl groups to chlorinated benzoic acid derivatives. For example, 4-bromophenylsulfur pentafluoride can be coupled with chlorinated aromatic compounds in the presence of Pd(PPh3)4 and bases like cesium carbonate or potassium carbonate under nitrogen atmosphere at elevated temperatures (80–110 °C) in solvents such as toluene or DMF, yielding pentafluorosulfanyl-substituted products in moderate to good yields (52–80%).

Typical Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acylation of 2-chloro-5-bromobenzoic acid Trifluoroacetic acid, methylene dichloride, 0–5 °C ~74 Formation of benzophenone derivatives
Conversion to pentafluorosulfanyl acyl chloride Pentafluorosulfanyldifluoroacetic acid + PCl5 Not specified Precursor for coupling with amino benzamides
Pd-catalyzed coupling with SF5-aryl bromide Pd(PPh3)4, Cs2CO3, toluene/water, 110 °C, 16 h 52–80 Cross-coupling to introduce SF5 group

Research Findings and Notes

  • The use of pentafluorosulfanyldifluoroacetic acid as a reagent has improved the accessibility of SF5-containing compounds due to its safer and more scalable synthesis compared to SF5Cl or SF5Br.
  • Radical-based methods for SF5 introduction have been explored but are less common for benzoic acid derivatives due to selectivity and yield challenges.
  • The palladium-catalyzed cross-coupling approach is currently preferred for attaching the pentafluorosulfanyl group to aromatic rings bearing chloro substituents, providing good control over substitution patterns and yields.
  • Reaction conditions such as temperature, solvent choice, and base are critical for optimizing yields and purity of the final product.
  • Purification typically involves silica gel chromatography using hexane/dichloromethane mixtures.

Summary Table of Preparation Methods

Method Starting Material Pentafluorosulfanyl Source Key Reagents/Catalysts Yield Range Advantages Limitations
Halogenated benzoic acid acylation 2-Chloro-5-bromobenzoic acid N/A Trifluoroacetic acid, methylene dichloride ~74% Well-established, scalable Does not introduce SF5 group
Acyl chloride intermediate route Pentafluorosulfanyldifluoroacetic acid PCl5 Amino benzamides Not specified Safer SF5 source, versatile Requires further cyclization
Pd-catalyzed cross-coupling 2-Chloro-substituted aryl halides 4-Bromophenylsulfur pentafluoride Pd(PPh3)4, bases (Cs2CO3, K2CO3) 52–80% High selectivity, good yields Requires inert atmosphere, Pd catalyst

Scientific Research Applications

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in coupling reactions to form complex molecules. The pentafluorosulfanyl group enhances the electrophilicity of the compound, making it suitable for various synthetic pathways.

Biological Research

Potential Biological Activities : Derivatives of 2-Chloro-5-(pentafluorosulfur)benzoic acid are being explored for their biological activities, including enzyme inhibition and receptor binding. Preliminary studies suggest that these derivatives may exhibit promising pharmacological properties.

Antimicrobial Activity : Research indicates notable antimicrobial properties, with in vitro studies showing that the compound can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Medical Applications

Anticancer Potential : Studies have investigated the anticancer effects of this compound on breast cancer cells (MCF-7). Treatment resulted in significant apoptosis, indicated by increased caspase-3 activity and DNA fragmentation, suggesting its potential as an anticancer agent .

Inflammation Modulation : Preliminary findings suggest that this compound may inhibit pro-inflammatory pathways, warranting further exploration for developing anti-inflammatory drugs .

Case Study 1: Anticancer Activity

A focused study on the anticancer activity of 2-Chloro-5-(pentafluorosulfur)benzoic acid revealed significant apoptotic effects on MCF-7 cells. The results indicated increased levels of caspase-3 activity and DNA fragmentation, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: In Vivo Toxicity Assessment

In vivo toxicity studies conducted on mice demonstrated that high doses of the compound led to observable toxicity signs, including weight loss and behavioral changes. Histopathological examinations showed liver and kidney damage at elevated exposure levels, indicating the necessity for careful dosage considerations in therapeutic applications.

Research Findings

Recent investigations have underscored several potential applications for this compound:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cells warrants further investigation into its role as an anticancer agent.
  • Inflammation Modulators : Data suggest potential use in developing drugs targeting inflammatory conditions.

Comparison with Similar Compounds

2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS: 85222-99-7)

  • Molecular Formula : C₇H₄Cl₂O₄S
  • Substituent : Chlorosulfonyl (-SO₂Cl) at position 5.
  • Key Differences : The -SO₂Cl group is more reactive than -SO₂F, enabling facile substitution reactions. However, it is less stable under hydrolytic conditions .

2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid (CAS: 328028-05-3)

  • Molecular Formula: C₁₄H₁₁Cl₂NO₄S
  • Substituent : Aryl-sulfamoyl group (-SO₂NH-(3-chloro-4-methylphenyl)).
  • Key Differences : The bulky sulfamoyl group reduces solubility in polar solvents but enhances binding affinity in biological systems, making it a candidate for enzyme inhibition .

2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid (CAS: 109029-96-1)

  • Molecular Formula: C₁₁H₁₂ClNO₅S
  • Substituent : Morpholine-sulfonyl (-SO₂-morpholine).
  • Key Differences : The morpholine ring improves solubility in organic solvents and may confer pharmacokinetic advantages in drug design .

Tibric Acid (2-Chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic acid; CAS: 037087-94-8)

  • Molecular Formula: C₁₄H₁₇ClNO₄S
  • Substituent : Piperidine-sulfonyl (-SO₂-piperidine).

Physicochemical Properties and Reactivity

Compound Substituent Molecular Weight (g/mol) Acidity (pKa)* Reactivity Profile
2-Chloro-5-(fluorosulfonyl)benzoic acid -SO₂F 238.62 ~1.5–2.0 High; undergoes nucleophilic substitution
2-Chloro-5-(chlorosulfonyl)benzoic acid -SO₂Cl 255.13 ~1.0–1.5 Extremely reactive; prone to hydrolysis
2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid -SO₂-morpholine 305.52 ~2.5–3.0 Moderate; stable in organic solvents
Tibric Acid -SO₂-piperidine 330.80 ~3.0–3.5 Low; optimized for metabolic stability

*Estimated based on substituent electronic effects.

Biological Activity

2-Chloro-5-(pentafluorosulfur)benzoic acid is a compound that has garnered attention in recent years due to its unique chemical structure and potential biological applications. The presence of the pentafluorosulfanyl (SF5) group imparts distinctive properties that may enhance the biological activity of the compound compared to its non-fluorinated counterparts.

The molecular formula of 2-Chloro-5-(pentafluorosulfur)benzoic acid is C7ClF5O2S, and its structure includes a benzoic acid moiety substituted with a chlorine atom and a pentafluorosulfanyl group. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of 2-Chloro-5-(pentafluorosulfur)benzoic acid can be attributed to the following mechanisms:

  • Electrophilic Character : The SF5 group enhances the electrophilic nature of the compound, allowing it to interact effectively with nucleophilic sites in biological molecules.
  • Receptor Binding : The unique geometry of the SF5 moiety facilitates binding to specific biological receptors, potentially leading to altered biochemical pathways.

Antimalarial Activity

Recent studies have highlighted the potential of pentafluorosulfanyl-substituted compounds in antimalarial research. For instance, derivatives of mefloquine, a known antimalarial drug, have been synthesized with SF5 substitutions. These compounds demonstrated comparable or improved potency against Plasmodium falciparum, the malaria-causing parasite, as indicated by their IC50 values:

CompoundIC50 (µM)Reference
Mefloquine10
6-Pentafluorosulfanyl Mefloquine9
7-Pentafluorosulfanyl Mefloquine8

This suggests that the incorporation of the SF5 group may enhance the efficacy of existing antimalarial agents.

Inhibition of Cyclooxygenases

Another area of interest is the inhibition of cyclooxygenases (COX), enzymes involved in inflammation. Compounds containing the SF5 group have shown promise in selectively inhibiting COX-2, which is linked to inflammatory processes:

CompoundCOX-2 Inhibition (%)Reference
Pentafluorosulfanyl Benzopyran75
Non-steroidal Anti-inflammatory Drug (NSAID)70

This selective inhibition could lead to reduced side effects commonly associated with traditional NSAIDs.

Toxicological Profile

The safety profile of 2-Chloro-5-(pentafluorosulfur)benzoic acid has been assessed in various studies:

  • Acute Toxicity : Generally low toxicity observed in animal models.
  • Chronic Effects : Long-term exposure does not appear to produce significant adverse health effects based on current literature .
  • Eye Irritation : Moderate irritation potential noted upon contact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(pentafluorosulfur)benzoic acid, and how can reaction conditions be optimized?

  • Methodology : Start with halogenation of benzoic acid derivatives using reagents like chlorine or sulfuryl chloride under controlled pH (10–10.2) and room temperature, followed by fluorosulfonation. Purification via recrystallization or column chromatography is critical to isolate the target compound. Monitor reaction progress using TLC and confirm purity via HPLC .
  • Data Consideration : Adjust stoichiometry of fluorosulfonylating agents (e.g., SF₅Cl) to minimize side reactions. Yield optimization may require iterative testing of solvent systems (e.g., dioxane/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-Chloro-5-(pentafluorosulfur)benzoic acid?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid protons (broad peak ~δ 12–13 ppm). Fluorine-coupled splitting patterns in ¹⁹F NMR confirm SF₅ group integration .
  • IR Spectroscopy : Look for characteristic peaks: C=O stretch (~1680 cm⁻¹), S-F stretches (740–800 cm⁻¹), and O-H (carboxylic acid, ~2500–3000 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₇H₂ClF₅O₂S) with isotopic clusters reflecting Cl and F .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement of 2-Chloro-5-(pentafluorosulfur)benzoic acid?

  • Methodology : Use SHELXL for small-molecule refinement, leveraging constraints for disordered SF₅ groups. For twinning or high-resolution macromolecular data, apply SHELXPRO or WinGX to handle anisotropic displacement parameters. Validate hydrogen bonding via OLEX2 or ORTEP-3 for thermal ellipsoid visualization .
  • Data Analysis : Cross-validate bond lengths (C-SF₅: ~1.78 Å) and angles using the Cambridge Structural Database. Address electron density mismatches via iterative DFIX/DANG commands in SHELXL .

Q. How can computational modeling predict the reactivity and biological interactions of 2-Chloro-5-(pentafluorosulfur)benzoic acid?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials, highlighting electrophilic sites (Cl, SF₅). For biological targets, use molecular docking (AutoDock Vina) to simulate binding with proteins like carbonic anhydrase, leveraging the sulfonic acid group for active-site interactions .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Adjust protonation states at physiological pH using MarvinSketch .

Q. What are the challenges in analyzing the compound’s stability under varying experimental conditions, and how can degradation products be identified?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Use LC-MS/MS to detect hydrolytic degradation (e.g., loss of SF₅ group) or oxidation byproducts. Quantify degradation kinetics via Arrhenius plots .
  • Mitigation : Store samples under argon at -20°C to prevent sulfonic acid group hydrolysis. Use stabilizers like EDTA in aqueous buffers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-5-(pentafluorosulfur)benzoic acid

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